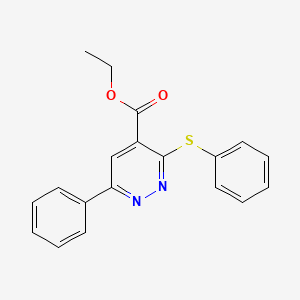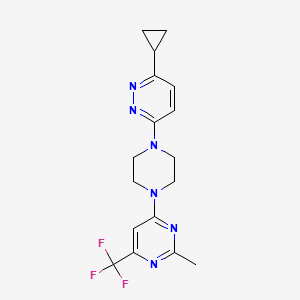
3-Cyclopropyl-6-(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound you mentioned is a complex organic molecule that contains several functional groups, including a pyrimidine ring, a piperazine ring, and a cyclopropyl group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrimidine ring and the piperazine ring in separate steps, followed by their connection via a carbon-carbon bond. The trifluoromethyl group could be introduced using a variety of methods, such as nucleophilic substitution or addition reactions .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms in three-dimensional space. This structure can be predicted using computational chemistry methods, but the most reliable way to determine it is through experimental techniques such as X-ray crystallography .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the pyrimidine and piperazine rings, as well as the trifluoromethyl group. These groups could participate in a variety of chemical reactions, such as nucleophilic substitutions or electrophilic additions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would be influenced by its molecular structure. These properties could be predicted using computational chemistry methods, but the most reliable way to determine them is through experimental measurements .Scientific Research Applications
Antibacterial and Antimicrobial Applications
Compounds with similar structures have been investigated for their antibacterial properties, particularly against gram-positive pathogens and selected anaerobic organisms. For instance, piperazinyl oxazolidinones, including pyridine, pyridazine, and pyrimidine derivatives, have shown significant in vivo potency against Staphylococcus aureus, comparable to established antibacterial agents like linezolid (Tucker et al., 1998).
Anti-diabetic Drug Development
Triazolo-pyridazine-6-yl-substituted piperazines have been synthesized and evaluated for their potential as anti-diabetic medications, focusing on Dipeptidyl peptidase-4 (DPP-4) inhibition and insulinotropic activities. These compounds exhibited strong inhibition potential and significant antioxidant and insulinotropic activity, highlighting their potential in diabetes treatment (Bindu et al., 2019).
Antitumor and Antimicrobial Activities
Research into N-arylpyrazole-containing enaminones has led to the development of compounds with notable antitumor and antimicrobial activities. These studies provide insight into the cytotoxic effects against human cell lines, offering a pathway for developing new cancer and antimicrobial therapies (Riyadh, 2011).
Structure and Interaction Analysis
Investigations into the structure and interactions of heterocyclic compounds, such as pyridazine analogs, emphasize the importance of molecular design in medicinal chemistry. Studies include detailed analyses using spectroscopic techniques and theoretical calculations to understand compound stability and reactivity, aiding in the design of pharmaceuticals with improved efficacy and safety profiles (Sallam et al., 2021).
Mechanism of Action
Target of Action
It is known that piperazine derivatives, which are part of the compound’s structure, have a wide range of biological activities . They can act as dopamine and serotonin antagonists and are used as antipsychotic drug substances .
Mode of Action
Based on its structural similarity to other piperazine derivatives, it may interact with its targets by binding to dopamine and serotonin receptors, thereby exerting its effects .
Biochemical Pathways
Given its potential interaction with dopamine and serotonin receptors, it may influence pathways related to mood regulation, cognition, and other neurological processes .
Result of Action
Based on its potential interaction with dopamine and serotonin receptors, it may influence neuronal signaling and potentially exert antipsychotic effects .
Future Directions
Properties
IUPAC Name |
4-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F3N6/c1-11-21-14(17(18,19)20)10-16(22-11)26-8-6-25(7-9-26)15-5-4-13(23-24-15)12-2-3-12/h4-5,10,12H,2-3,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KORWAWOXQJPMKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C3=NN=C(C=C3)C4CC4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F3N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
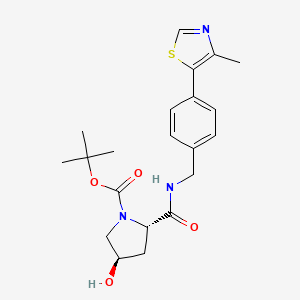

![N-[3-(4-Methylsulfonylphenyl)oxolan-3-yl]prop-2-enamide](/img/structure/B2430637.png)
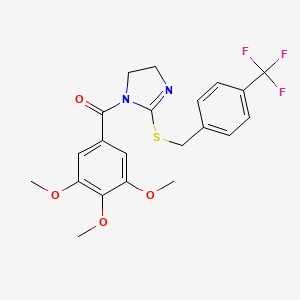
![5-(3-fluorobenzyl)-3-(3-methoxybenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2430643.png)
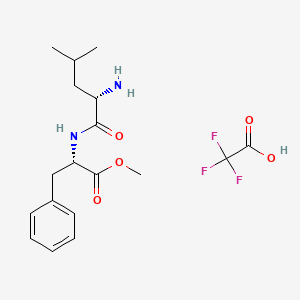
![2-(3-(Dimethylamino)propyl)-1-(4-isopropylphenyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2430646.png)
![1-(Benzenesulfonyl)-2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2430647.png)
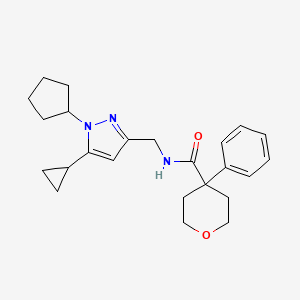
![Tert-butyl N-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-ylmethyl)carbamate](/img/structure/B2430649.png)

